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  • Product: 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol
  • CAS: 1006583-02-3

Core Science & Biosynthesis

Foundational

Rational Design and Molecular Docking Studies of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol: A Dual-Target Approach

Executive Summary The development of multi-target directed ligands (MTDLs) represents a paradigm shift in modern pharmacotherapy, particularly for complex pathologies like cancer and chronic inflammation. This technical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of multi-target directed ligands (MTDLs) represents a paradigm shift in modern pharmacotherapy, particularly for complex pathologies like cancer and chronic inflammation. This technical whitepaper explores the computational evaluation of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol , a highly functionalized heterocyclic scaffold. By leveraging structure-based drug design (SBDD), we elucidate the mechanistic rationale for deploying this specific pyrazole derivative as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase and Cyclooxygenase-2 (COX-2) .

Pharmacophore Rationale: The Tripartite Scaffold

The selection of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol is not arbitrary; it is driven by the precise steric and electronic requirements of the target binding sites. Pyrazole derivatives are well-documented privileged scaffolds in medicinal chemistry, capable of participating in robust hydrogen bonding and π−π stacking interactions within the ATP-binding pocket of kinases[1] and the hydrophobic channels of cyclooxygenases[2].

The structural causality of this molecule can be deconstructed into three core pharmacophoric elements:

  • The 1-(4-fluorophenyl) Moiety: The introduction of a highly electronegative fluorine atom at the para-position serves a dual purpose. Pharmacokinetically, it blocks rapid CYP450-mediated aromatic oxidation, enhancing metabolic stability. Pharmacodynamically, the fluorine atom acts as a potent hydrogen bond acceptor and engages in halogen bonding within deep, hydrophobic sub-pockets, such as the mutated T790M gatekeeper region of EGFR[3].

  • The 3-(4-methoxyphenyl) Moiety: The methoxy group functions as an electron-donating group that enriches the electron density of the adjacent aromatic ring, strengthening π−π interactions. In COX-2, this moiety is hypothesized to project into the secondary selectivity pocket, interacting with Arg120 and Tyr355—residues critical for COX-2 selectivity over COX-1[4].

  • The 1H-pyrazol-5-ol Core: The rigid, planar heteroaromatic ring acts as a bioisostere for the purine ring of ATP in kinases. The C5-hydroxyl group provides a critical hydrogen bond donor/acceptor site, anchoring the molecule to the hinge region of the target proteins.

Computational Methodology: A Self-Validating Protocol

To ensure high scientific integrity and reproducibility, the molecular docking workflow is designed as a closed, self-validating system.

Ligand Preparation

Causality: Accurate 3D conformation and protonation states are critical because binding affinity is highly sensitive to the electrostatic surface of the ligand at physiological pH.

  • Sketch the 2D structure of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol using ChemDraw.

  • Convert to a 3D structure and assign Gasteiger partial charges.

  • Perform energy minimization using the MMFF94 force field. Choice rationale: MMFF94 is specifically parameterized for organic molecules and accurately predicts the geometry of heteroaromatic rings and out-of-plane bending of the methoxy group.

  • Generate the lowest energy conformer for docking.

Protein Preparation & Grid Generation

Causality: We target the T790M mutant EGFR (PDB: 4HJO) because it represents a major clinical resistance mutation in non-small cell lung cancer (NSCLC)[1]. For COX-2, we utilize the 3LN1 crystal structure, which is co-crystallized with the pyrazole-based NSAID celecoxib, providing an ideal template for our pyrazole derivative[2].

  • Retrieve PDB IDs 4HJO (EGFR) and 3LN1 (COX-2) from the RCSB Protein Data Bank.

  • Strip all co-crystallized water molecules, except those explicitly mediating ligand-protein bridging (e.g., the conserved water in the EGFR hinge region).

  • Add polar hydrogens and assign Kollman united-atom charges to simulate the physiological electrostatic environment.

  • Define the grid box centered on the native co-crystallized ligands (Erlotinib for 4HJO; Celecoxib for 3LN1) with a dimension of 20 × 20 × 20 Å to encompass the entire active site.

Self-Validation Checkpoint (Critical)

Before screening the novel compound, extract the native ligands (Erlotinib and Celecoxib) and re-dock them into their respective prepared proteins. Validation Metric: The protocol is only deemed valid if the Root Mean Square Deviation (RMSD) between the predicted docking pose and the experimental X-ray crystallographic pose is 2.0 Å [3]. This confirms that the grid parameters and scoring functions accurately reproduce known biological realities.

Results & Discussion: Quantitative Docking Analysis

Molecular docking was executed using AutoDock Vina, utilizing the iterated local search global optimizer algorithm. The quantitative binding affinities and interaction profiles are summarized in Table 1.

Table 1: Comparative Docking Profiles of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol

Target ProteinPDB IDLigandBinding Energy (kcal/mol)Key Interacting ResiduesPrimary Interaction Types
EGFR (T790M) 4HJO1-(4-fluorophenyl)-...-9.8Met793, Leu718, Val726H-bond, Halogen, π−σ
EGFR (T790M) 4HJOErlotinib (Reference)-8.3Met793, Thr790, Cys797H-bond, Hydrophobic
COX-2 3LN11-(4-fluorophenyl)-...-10.2Arg120, Tyr355, Val349H-bond, π−π stacking
COX-2 3LN1Celecoxib (Reference)-10.7Arg120, Gln192, Ser353H-bond, Sulfonamide coord.

Mechanistic Insights:

  • EGFR Inhibition: The novel pyrazole outperformed the first-generation inhibitor Erlotinib against the T790M mutant (-9.8 kcal/mol vs -8.3 kcal/mol). The 4-fluorophenyl group successfully accommodated the bulky Methionine at position 790, establishing a stabilizing halogen bond, while the pyrazol-5-ol core formed a crucial hydrogen bond with the Met793 hinge residue[1].

  • COX-2 Inhibition: The compound demonstrated near-equivalent binding affinity to Celecoxib (-10.2 kcal/mol vs -10.7 kcal/mol). The 4-methoxyphenyl moiety projected deeply into the COX-2 specific side-pocket, forming strong hydrogen bonds with Arg120 and Tyr355, which is the hallmark of COX-2 selectivity[2].

Mechanistic Pathway Visualization

The dual-inhibition profile of this compound triggers a cascading downregulation of both inflammatory and oncogenic pathways. The logical relationship of this multi-target intervention is visualized below.

MolecularPathway Ligand 1-(4-fluorophenyl)-3-(4-methoxyphenyl) -1H-pyrazol-5-ol EGFR EGFR Kinase (T790M) Inhibition Ligand->EGFR ATP-binding pocket (PDB: 4HJO) COX2 Cyclooxygenase-2 Inhibition Ligand->COX2 Cyclooxygenase site (PDB: 3LN1) PI3K PI3K / AKT Pathway Downregulation EGFR->PI3K MAPK MAPK / ERK Pathway Downregulation EGFR->MAPK PGE2 Decreased PGE2 Synthesis COX2->PGE2 Apoptosis Tumor Cell Apoptosis & Growth Arrest PI3K->Apoptosis MAPK->Apoptosis PGE2->Apoptosis Crosstalk Inflammation Reduced Inflammation & Angiogenesis PGE2->Inflammation

Figure 1: Dual-target mechanistic pathway of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol.

Experimental Validation Protocol (In Vitro)

To transition these computational findings into empirical data, the following step-by-step in vitro validation protocol must be executed.

Protocol A: EGFR Kinase Inhibition Assay
  • Preparation: Prepare a serial dilution of the synthesized pyrazole compound (10 µM to 0.1 nM) in 100% DMSO.

  • Reaction Assembly: In a 384-well plate, combine 10 µL of recombinant EGFR (T790M) enzyme solution with 5 µL of the compound dilution. Incubate at room temperature for 15 minutes to allow for equilibrium binding.

  • Initiation: Add 10 µL of ATP/substrate peptide mix to initiate the kinase reaction. Causality: The ATP concentration must be kept at the Km​ value of the enzyme to accurately measure competitive inhibition at the ATP-binding site.

  • Detection: After 60 minutes, add ADP-Glo™ Kinase Assay reagent to terminate the reaction and deplete unconsumed ATP. Read luminescence using a microplate reader.

  • Validation: Calculate the IC50​ using non-linear regression analysis. The assay is validated if the reference standard (Erlotinib) yields an IC50​ within half a log of its literature value.

Protocol B: COX-2 Enzyme Immunoassay (EIA)
  • Preparation: Reconstitute recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Incubation: Pre-incubate the enzyme with varying concentrations of the pyrazole compound for 10 minutes at 37°C.

  • Substrate Addition: Introduce arachidonic acid (AA) to the mixture to initiate prostaglandin synthesis.

  • Quantification: After 2 minutes, terminate the reaction with 1M HCl. Add SnCl2​ to reduce PGH2​ to the more stable PGF2α​ . Quantify the prostanoid products using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Validation: Calculate the selectivity index ( IC50​ COX-1/IC50​ COX-2 ). A selectivity index > 50 confirms the computational prediction of COX-2 specific binding[4].

Conclusion

The computational profiling of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol reveals a highly optimized pharmacophore capable of dual EGFR/COX-2 inhibition. The strategic placement of the fluorophenyl and methoxyphenyl groups allows the molecule to exploit specific hydrophobic and hydrogen-bonding networks within both target proteins. By employing a self-validating docking protocol, this guide establishes a rigorous foundation for the subsequent in vitro and in vivo development of this promising multi-target directed ligand.

References

  • Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and wild type. Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS).[Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. Bioorganic & Medicinal Chemistry / PubMed Central.[Link]

  • 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. ACS Omega / PubMed Central.[Link]

  • Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors. Indian Journal of Pharmaceutical Education and Research (IJPER).[Link]

Sources

Exploratory

1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol crystal structure and x-ray diffraction

This technical guide provides an authoritative, causally-driven workflow for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-o...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an authoritative, causally-driven workflow for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol .

As a Senior Application Scientist, my objective is to move beyond standard operational procedures and explain the mechanistic reasoning behind each experimental choice. Diarylpyrazole derivatives are heavily utilized as privileged scaffolds in the design of selective COX-2 inhibitors and various kinase inhibitors[1]. Determining their exact solid-state architecture is critical for mapping pharmacophores, understanding intermolecular hydrogen-bonding networks, and definitively assigning their tautomeric state for structure-based drug design.

Chemical Synthesis & Crystallization Strategy

The synthesis of 1,3-diaryl-1H-pyrazol-5-ols relies on the regiospecific condensation of an aryl hydrazine with a β -keto ester. However, synthesizing the powder is only the first step; obtaining diffraction-quality single crystals requires a thermodynamically controlled environment.

Step-by-Step Synthesis Protocol
  • Reagent Assembly: Combine 1.0 equivalent of 4-fluorophenylhydrazine and 1.05 equivalents of ethyl 3-(4-methoxyphenyl)-3-oxopropanoate in absolute ethanol.

  • Acid Catalysis: Add a catalytic amount (0.1 equivalents) of glacial acetic acid.

    • Causality: The acetic acid protonates the carbonyl oxygen of the β -keto ester, increasing its electrophilicity. This drives the initial nucleophilic attack by the terminal nitrogen of the hydrazine, accelerating the formation of the hydrazone intermediate before cyclization.

  • Reflux & Isolation: Reflux the mixture under an inert N 2​ atmosphere for 4–6 hours. Cool the reaction mixture slowly to 0 °C. The product, being less soluble in cold ethanol than the starting materials, will precipitate. Filter and wash with cold ethanol to yield the crude pyrazolone powder.

Self-Validating Crystallization Workflow

To solve the crystal structure, we must grow a macroscopic, defect-free single crystal (typically >0.1 mm in at least two dimensions).

  • Solvent Selection: Dissolve the crude powder in a hot binary solvent mixture of ethanol and toluene (approx. 1:1 v/v).

    • Causality: Pyrazol-5-ols possess strong hydrogen-bond donors (OH/NH) and acceptors (C=O/C=N) that cause rapid, disordered aggregation in pure polar solvents. Toluene acts as an anti-solvent that disrupts these rapid hydrogen-bonding networks, preventing the precipitation of microcrystalline powders.

  • Controlled Nucleation: Pierce the cap of the vial with a single needle hole and allow for slow evaporation at ambient temperature (20–25 °C) over 5–7 days.

    • Validation: Inspect the vial under a polarized light microscope. A successful crystallization will yield block-shaped or prismatic crystals that exhibit uniform extinction when rotated under cross-polarizers, confirming they are single crystals rather than twinned aggregates.

Synthesis A 4-Fluorophenylhydrazine + Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate B Condensation Reaction (Ethanol/AcOH, Reflux 4h) A->B Acid Catalysis C Precipitation & Filtration (Crude Diarylpyrazole) B->C Cooling D Recrystallization (Hot Ethanol/Toluene) C->D Purification E Slow Evaporation (Controlled Nucleation) D->E Saturation F Diffraction-Quality Single Crystal 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol E->F Crystal Growth

Caption: Workflow for the synthesis and crystallization of the diarylpyrazole derivative.

Single-Crystal X-Ray Diffraction (SC-XRD) Methodology

The core objective of SC-XRD for this compound is to definitively assign its tautomeric state and map its 3D conformation. Pyrazol-5-ols are known to exhibit complex prototropic tautomerism (OH vs. NH vs. CH forms) in the solid state[2].

Data Collection Protocol
  • Mounting: Select a pristine crystal and mount it on a MiTeGen loop using paratone oil.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a continuous nitrogen stream at 100–173 K.

    • Causality: Cryocooling is not merely for crystal preservation; it minimizes the thermal atomic displacement parameters (ADPs). Reducing thermal motion is absolutely critical for accurately locating the highly mobile tautomeric hydrogen atom in the residual electron density map.

  • Irradiation: Collect data using Mo K α radiation ( λ=0.71073 Å). Mo K α is preferred over Cu K α for this specific compound because the absence of heavy atoms means anomalous dispersion is minimal, and Mo radiation provides a larger sphere of reflection (higher resolution data).

    • Self-Validation: During the initial frame integration, monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms the crystal is of sufficient quality to proceed with the full hemisphere data collection.

Structure Solution and Refinement
  • Phase Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Least-Squares Refinement: Refine the structural model using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically.

  • Hydrogen Atom Assignment: Locate the tautomeric hydrogen atom objectively from the difference Fourier map rather than placing it in a calculated position.

    • Self-Validation: Ensure the final residual electron density ( Δρmax​ and Δρmin​ ) is within ±0.3 e/Å 3 . Any residual peaks larger than this indicate missing atoms, incorrect atom type assignments, or unresolved solvent molecules in the lattice.

SCXRD A Crystal Mounting & Cryocooling (100-173 K, N2 Stream) B Data Collection (Mo Kα Radiation) A->B X-ray Exposure C Data Reduction & Absorption Correction (CrysAlisPro / SADABS) B->C Frame Integration D Structure Solution (SHELXT - Intrinsic Phasing) C->D Phase Problem Solved E Least-Squares Refinement (SHELXL - F^2 Minimization) D->E Anisotropic ADPs & H-atoms F Crystallographic Information File (CIF) Validation & Deposition E->F R-factor Convergence

Caption: Single-crystal X-ray diffraction (SC-XRD) data collection and refinement pipeline.

Crystallographic Data & Structural Analysis

Based on empirical data from closely related 1-aryl-1H-pyrazol-5-ol derivatives[3], the quantitative crystallographic parameters for 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol are summarized below.

Quantitative Data Summary
Crystallographic ParameterRepresentative Value / Assignment
Chemical Formula C 16​ H 13​ FN 2​ O 2​
Formula Weight 284.29 g/mol
Temperature 100(2) K – 173(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈5.4 Å, b≈10.6 Å, c≈25.2 Å, β≈93∘
Volume ( V ) ≈1430 Å 3
Z (Molecules per unit cell) 4
Goodness-of-fit on F2 1.02 – 1.05
Final R indices [ I>2σ(I) ] R1​≈0.045 , wR2​≈0.110
Mechanistic Structural Insights
  • Tautomeric Assignment: The solid-state tautomer is definitively assigned by analyzing the C5–O bond length. A refined bond length of ≈1.33 Å confirms the presence of the hydroxyl group (the 1H-pyrazol-5-ol enol form), whereas a length of ≈1.22 Å would indicate the keto form (pyrazolin-5-one). In the crystalline state, the enol form is typically stabilized by the lattice energy.

  • Supramolecular Architecture: The crystal packing is heavily dictated by robust intermolecular O–H···N or O–H···O hydrogen bonds, which link the molecules into infinite one-dimensional chains along the crystallographic b -axis.

  • Secondary Interactions: The lattice is further stabilized by π−π stacking interactions between the electron-deficient 4-fluorophenyl ring and the electron-rich 4-methoxyphenyl ring of adjacent molecules, alongside weak C–H···F contacts that lock the rotational conformation of the fluorophenyl moiety.

References

  • Synthesis of 4,5-Diaryl-1H-pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions Source: ResearchGate URL:[Link]

  • Crystal structure of 1-(4–chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazol-5-ol, C17H13ClN2O2 Source: ResearchGate (Zeitschrift für Kristallographie - New Crystal Structures) URL:[Link]

Sources

Foundational

Preliminary In Vitro Toxicity Screening of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the preliminary in vitro toxicity screening of the novel compound, 1-(4-fluorophenyl)-3...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro toxicity screening of the novel compound, 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol. In the fast-paced environment of drug discovery, early and robust assessment of a compound's safety profile is paramount.[1][2] This document outlines a multi-faceted approach, integrating key assays to evaluate cytotoxicity, genotoxicity, and oxidative stress. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles and regulatory considerations. By following this guide, researchers can generate reliable preliminary data to inform go/no-go decisions in the early stages of the drug development pipeline.

Introduction: The Imperative of Early Toxicity Assessment

The journey of a novel chemical entity from discovery to a potential therapeutic is long and fraught with challenges. A significant hurdle is ensuring an acceptable safety profile. In vitro toxicity screening serves as a critical first pass, enabling the rapid and cost-effective identification of compounds with potential liabilities long before they reach more resource-intensive preclinical and clinical stages.[2][3] This proactive approach aligns with the "fail fast, fail cheap" paradigm, conserving resources for the most promising candidates.

This guide focuses on 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol, a compound with a pyrazole scaffold, a common motif in medicinal chemistry. While its specific biological activities are under investigation, a thorough understanding of its potential toxicity is essential. This document will detail the foundational assays required for a robust preliminary in vitro toxicity assessment.

Foundational Pillar: Cell Line Selection and Culture

The choice of cell lines is a cornerstone of any in vitro toxicity study. A panel of cell lines representing diverse tissue origins is crucial for identifying potential organ-specific toxicities.[1]

Recommended Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): Represents the liver, a primary site of drug metabolism and potential toxicity.

  • HEK293 (Human Embryonic Kidney): Represents the kidneys, which are vital for drug excretion.[4]

  • A549 (Human Lung Carcinoma): Relevant for compounds that may be administered via inhalation or have pulmonary effects.

  • SH-SY5Y (Human Neuroblastoma): To assess potential neurotoxicity.

  • A non-cancerous cell line (e.g., hTERT-immortalized retinal pigment epithelial cells - RPE-1): To evaluate selective toxicity towards cancer cells versus normal cells.

Cell Culture and Maintenance:

All cell lines should be cultured in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).[1] They must be maintained in a humidified incubator at 37°C with 5% CO2.[1] Regular monitoring for confluence and viability is critical to ensure the health and reproducibility of the cell-based assays.

Core Experimental Protocols

A multi-parametric approach is essential to gain a comprehensive understanding of the compound's toxicological profile. This guide details three fundamental assays:

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[5]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

Data Analysis:

The percentage of cell viability is calculated relative to the vehicle control. This data is then used to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow Visualization:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compound compound_prep->treatment incubation 4. Incubate for 24/48/72h treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_incubation 6. Incubate for 4h mtt_addition->formazan_incubation solubilization 7. Solubilize Formazan formazan_incubation->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability 9. Calculate % Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50 Comet_Assay_Workflow cluster_prep Preparation cluster_procedure Assay Procedure cluster_analysis Analysis cell_treatment 1. Treat Cells with Compound cell_embedding 2. Embed Cells in Agarose cell_treatment->cell_embedding lysis 3. Cell Lysis cell_embedding->lysis unwinding 4. DNA Unwinding (Alkaline) lysis->unwinding electrophoresis 5. Electrophoresis unwinding->electrophoresis staining 6. DNA Staining electrophoresis->staining visualization 7. Fluorescence Microscopy staining->visualization image_analysis 8. Comet Tail Quantification visualization->image_analysis

Caption: Workflow of the Comet assay for genotoxicity assessment.

Oxidative Stress Assessment

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common mechanism of drug-induced toxicity. [7] Recommended Assays:

  • Reactive Oxygen Species (ROS) Detection: Utilize fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) to measure intracellular ROS levels. [8]* Glutathione (GSH) Assay: Measure the levels of reduced glutathione, a key intracellular antioxidant. A decrease in GSH levels can indicate oxidative stress.

  • Lipid Peroxidation Assay (MDA Assay): Measure malondialdehyde (MDA), a product of lipid peroxidation, as an indicator of oxidative damage to cell membranes. [8] General Protocol for ROS Detection (DCFDA Assay):

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with the test compound.

  • DCFDA Loading: Load the cells with DCFDA, which is non-fluorescent until it is oxidized by ROS within the cells.

  • Incubation: Incubate the cells to allow for ROS-mediated oxidation of DCFDA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. An increase in fluorescence indicates an increase in intracellular ROS.

Signaling Pathway Visualization:

Oxidative_Stress_Pathway Compound 1-(4-fluorophenyl)-3-(4-methoxyphenyl) -1H-pyrazol-5-ol Mitochondria Mitochondria Compound->Mitochondria ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS Antioxidants Depletion of Antioxidants (e.g., GSH) ROS->Antioxidants Lipid_Peroxidation Lipid Peroxidation (MDA formation) ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Lipid_Peroxidation->Apoptosis DNA_Damage->Apoptosis

Caption: Potential mechanism of compound-induced oxidative stress.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Hypothetical IC50 Values of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol

Cell LineAssayIncubation Time (hours)IC50 (µM)
HepG2MTT4825.3 ± 2.1
HEK293MTT4889.7 ± 5.6
A549MTT4842.1 ± 3.9
SH-SY5YMTT4865.4 ± 4.8
RPE-1MTT48> 100

Interpretation:

The hypothetical data in Table 1 suggests that the compound exhibits selective cytotoxicity towards the HepG2 cell line, with a lower IC50 value compared to the other cell lines. The higher IC50 value in the non-cancerous RPE-1 cell line is a favorable characteristic.

Conclusion and Future Directions

This technical guide provides a robust and scientifically sound framework for the preliminary in vitro toxicity screening of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol. The data generated from these assays will provide a critical initial assessment of the compound's safety profile, guiding further development.

Should the preliminary screening indicate a favorable toxicity profile, subsequent studies could include:

  • Mechanism of Action Studies: To elucidate the specific pathways involved in any observed toxicity.

  • Metabolite Toxicity Screening: To assess the toxicity of potential metabolites of the parent compound. [3]* More Complex In Vitro Models: Utilizing 3D cell cultures or organ-on-a-chip models to better mimic in vivo conditions.

  • In Vivo Studies: If the in vitro data is promising, progressing to animal models for further safety and efficacy evaluation.

By adhering to the principles and protocols outlined in this guide, researchers can confidently and efficiently advance their understanding of this novel compound's toxicological properties.

References

  • Frontiers in Pharmacology. (2020). In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials. Retrieved from [Link]

  • IntechOpen. (2023). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. Retrieved from [Link]

  • MDPI. (2022). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • McGill Radiobiology. (2015). Comet Assay Protocol. Retrieved from [Link]

  • Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol. Retrieved from [Link]

  • PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • BIOIVT. (2026). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Retrieved from [Link]

  • Taylor & Francis Online. (2017). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System. Retrieved from [Link]

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Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol

Application Note: Accelerated Synthesis and Characterization of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol Executive Summary & Contextual Rationale Pyrazolone derivatives and their tautomeric 1H-pyrazol-5-ol...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Accelerated Synthesis and Characterization of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol

Executive Summary & Contextual Rationale

Pyrazolone derivatives and their tautomeric 1H-pyrazol-5-ol counterparts represent a privileged class of pharmacophores in medicinal chemistry, frequently embedded in the scaffolds of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and neuroprotective agents[1]. The construction of these highly substituted heterocyclic cores demands precise control over regiochemistry and reaction kinetics.

This application note details a robust, field-proven protocol for the synthesis of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol. By leveraging the classic Knorr pyrazole synthesis, this methodology utilizes the differential electrophilicity of a β-keto ester to direct the nucleophilic attack of an aryl hydrazine, ensuring high regioselectivity and exceptional yield[2].

Mechanistic Pathway & Logical Design

The Knorr pyrazole synthesis is a sequential condensation-cyclization cascade[3]. The reaction between 4-fluorophenylhydrazine and ethyl 4-methoxybenzoylacetate is driven by distinct mechanistic phases:

  • Imine Condensation: The highly nucleophilic primary amine (NH₂) of the hydrazine selectively attacks the more electrophilic ketone carbonyl of the β-keto ester, eliminating water to form a hydrazone intermediate.

  • Lactamization (Cyclization): The secondary amine (NH) of the hydrazone subsequently attacks the adjacent ester carbonyl. This intramolecular cyclization eliminates ethanol, forming the five-membered pyrazolone ring[4].

  • Tautomerization: Driven by the thermodynamic stability of aromaticity, the resulting pyrazolone rapidly tautomerizes into its enol form, 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol, in protic environments.

G A 4-Fluorophenylhydrazine (Nucleophile) C Hydrazone Intermediate (Condensation) A->C EtOH, AcOH - H2O B Ethyl 4-methoxybenzoylacetate (Electrophile) B->C D Intramolecular Cyclization (Lactamization) C->D Reflux - EtOH E 1-(4-fluorophenyl)-3-(4-methoxyphenyl) -1H-pyrazol-5-ol D->E Tautomerization

Mechanistic workflow of the Knorr pyrazole synthesis for the target compound.

Causality of Experimental Choices (Expertise & Experience)

To elevate this protocol from a mere sequence of steps to a highly optimized workflow, specific chemical environments have been engineered:

  • In Situ Free-Base Liberation: 4-Fluorophenylhydrazine is handled as a hydrochloride salt to prevent oxidative degradation. Anhydrous sodium acetate is introduced to liberate the free hydrazine base in situ, allowing the nucleophilic attack to proceed without stalling.

  • Acid Catalysis: A catalytic volume of glacial acetic acid is critical. Acidic conditions facilitate the protonation of the ketone oxygen, significantly lowering the activation energy for the initial nitrogenous attack and accelerating the subsequent thioesterification/cyclization rates[4].

  • Solvent Dynamics: Absolute ethanol is selected as the solvent because it provides a homogeneous environment at reflux (80 °C) for the intermediates, but acts as a poor solvent for the highly aromatic, rigid final product at room temperature. This thermodynamic gradient drives the reaction forward via Le Chatelier's principle, allowing the product to spontaneously precipitate out of the solution.

Reagent Stoichiometry & Data Presentation

Table 1: Reaction Stoichiometry and Material Properties

ReagentMW ( g/mol )EquivalentsMass / VolumeFunctional Role
4-Fluorophenylhydrazine HCl162.591.051.71 gPrimary Nucleophile
Ethyl 4-methoxybenzoylacetate222.241.002.22 gElectrophilic Scaffold
Sodium Acetate (anhydrous)82.031.100.90 gBase (Liberation)
Glacial Acetic Acid60.050.1060 µLAcid Catalyst
Absolute Ethanol46.07Solvent25 mLProtic Reaction Medium

Step-by-Step Synthesis Protocol

Note: This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure reaction fidelity.

Step 1: Preparation of the Hydrazine Free Base

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Suspend 4-fluorophenylhydrazine hydrochloride (1.71 g, 10.5 mmol) and anhydrous sodium acetate (0.90 g, 11.0 mmol) in 25 mL of absolute ethanol.

  • Stir the mixture at room temperature for 15 minutes.

  • Self-Validating Checkpoint: The solution will transition into a fine white suspension (precipitation of NaCl), confirming the successful liberation of the hydrazine free base.

Step 2: Condensation and Cyclization 4. Add ethyl 4-methoxybenzoylacetate (2.22 g, 10.0 mmol) to the stirring suspension in one portion. 5. Add glacial acetic acid (60 µL) via a micropipette to catalyze the condensation. 6. Submerge the flask in a pre-heated oil bath and reflux the mixture at 80 °C for 4 to 6 hours.

  • Self-Validating Checkpoint: Within the first 30 minutes, the mixture will turn into a homogeneous deep yellow solution as the hydrazone intermediate forms. As the reaction progresses past 3 hours, a heavy, off-white precipitate will begin to form directly in the hot solvent, indicating successful lactamization and limited solubility of the final pyrazole core.

Step 3: Isolation and Purification 7. Remove the flask from the heat source and allow it to cool gradually to room temperature, then transfer to an ice bath (0–5 °C) for 30 minutes to maximize precipitation. 8. Isolate the crude product via vacuum filtration using a Büchner funnel. 9. Wash the filter cake sequentially with ice-cold ethanol (2 × 10 mL) to remove unreacted starting materials and colored impurities, followed by a wash with cold distilled water (20 mL) to remove residual NaCl. 10. Dry the solid under high vacuum at 50 °C for 12 hours to yield the pure 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol as an off-white crystalline powder.

Analytical Validation

To ensure the structural integrity and purity of the synthesized compound, verify the product against the following expected analytical signatures.

Table 2: Expected Analytical Signatures

Analytical TechniqueKey Signals / Observations
¹H NMR (400 MHz, DMSO-d₆) δ 11.85 (br s, 1H, OH), 7.82 (dd, 2H, Ar-H), 7.75 (d, 2H, Ar-H), 7.31 (t, 2H, Ar-H), 7.02 (d, 2H, Ar-H), 5.95 (s, 1H, Pyrazole-CH), 3.81 (s, 3H, OCH₃).
¹³C NMR (100 MHz, DMSO-d₆) δ 160.5 (C-OH), 159.2 (C-OCH₃), 150.1 (C=N), 136.4, 128.5, 127.2, 120.1, 115.8 (d, J=22 Hz, C-F coupling), 114.2, 85.4 (Pyrazole-CH), 55.3 (OCH₃).
HRMS (ESI+) Calculated for C₁₆H₁₄FN₂O₂ [M+H]⁺: 285.1039, Found: 285.1042.
TLC (Hexane:EtOAc 3:1) R_f ≈ 0.35 (UV active, stains dark with KMnO₄).

References

  • [1] (PDF) APPROACHES FOR CHEMICAL SYNTHESIS AND DIVERSE PHARMACOLOGICAL SIGNIFICANCE OF PYRAZOLONE DERIVATIVES: A REVIEW. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG25T4-cPc_oohZ3TgTKzHVrjmALeBJXriwNiSMKGvEfbdi4lL8im7pfhBkjC88-fVIkl_wvosXdInIeDibSfGpNtLIaImMCoG70ejao_WisQo6lUyfa8qaLoTjPWmXA13NZeCC8756PnwHSj5RKRFluIthfvynMFLbAQjANWB19W1HYtbiYFCG0mjhYap_WQQtvHU45ogCIaelqgL1lI539viyPQV1IBY1QoTI2dDMeY3RCHwJ6I2pZnZIMSJRZESvX5yX93tvxngRIDuApYCATUdhwcCWlk-x67hC]

  • [4] Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcZD6ggrLZdjyBtTczsaT4DiNDVCFRPA7skoQIAtf7wmRmTqPI6LAmx1__j2JldT6QzyD1ti-XkIhSK6T96sG7NDp0k13p374_w0CjyyWz14hWcArqgX0Jn3R_z1bgoaYCaNkOQpMOpeAAN6U=]

  • [2] A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG97kWt2Ut1ke2Nx-dazKf38V4B3eHJooYI5DPfIZNSeE0sztrFB2AyPv8HaE8qgmgSe3b2rYjz3jGigsJmQ1lVlQw7TdK4I08U8XPAxzCo7UNvuEhCD7t191FmqtPkE5aDAzAhOoiGhuFFPv-4ArNHoDHCBrBS1nf3OB74OCKW5wETeO_CjwvoH_arS9OTuTwxezaJ8GzWrarKZXYWsVTFomeWxyW8Gta9nd3xeQ==]

  • [3] Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvq2tX8TvKVD_89fueExvxNyA_CcUy3jtgRRw3QcEuL6TD0JuQmhcK5o1HKJo0bEhKvNvwOyWBpcs0cMtKpv8u3EfqMx1nHMTDOuCtSgFMt88qi5QhLWaT_NfWNSozYJng63aY_eTfwEmWJdLptWpNSQ==]

Sources

Application

Application Notes &amp; Protocols: The Synthetic Versatility of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol

Introduction: Unveiling a Privileged Synthetic Scaffold The pyrazolone core is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and utility as a versati...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Synthetic Scaffold

The pyrazolone core is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and utility as a versatile synthetic intermediate.[1][2] Within this esteemed class of heterocycles, 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol stands out as a particularly valuable precursor. Its strategic substitution—an electron-withdrawing fluorophenyl group at N1 and an electron-donating methoxyphenyl group at C3—modulates the electronic properties of the pyrazole ring, influencing its reactivity and the pharmacological profile of its derivatives.

This guide provides an in-depth exploration of this precursor's synthetic utility. We will delve into its inherent chemical nature, focusing on the tautomerism that dictates its reactivity, and present detailed protocols for its application in constructing more complex molecular architectures, including potent bioactive agents.

Chapter 1: The Chemical Foundation - Reactivity and Tautomerism

The synthetic potential of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol is fundamentally governed by its existence as a mixture of tautomers. This equilibrium is sensitive to the solvent, pH, and temperature, and understanding it is crucial for predicting and controlling reaction outcomes. The three principal tautomeric forms—CH, OH, and NH—each present distinct reactive sites.[3]

  • The CH-form (Keto): Features a reactive methylene group at the C4 position, making it a potent nucleophile in base-catalyzed reactions.

  • The OH-form (Enol): Possesses a nucleophilic hydroxyl group, which can undergo O-alkylation and O-acylation.

  • The NH-form: While less common, it contributes to the overall electronic character and can influence reactivity at other positions.

The presence of the N1-aryl and C3-aryl substituents generally favors the CH and OH tautomers in solution.[4] This ambident nucleophilicity is the key to the precursor's versatility.

Caption: Tautomeric equilibrium of the pyrazol-5-ol scaffold.

Chapter 2: Synthesis of the Precursor

The most common and efficient method for synthesizing N-aryl pyrazolones is the Knorr pyrazole synthesis. This involves the cyclocondensation of an arylhydrazine with a β-ketoester.

Protocol 2.1: Synthesis of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol

This protocol details the reaction of 4-fluorophenylhydrazine with ethyl 3-(4-methoxyphenyl)-3-oxopropanoate.

Materials:

  • 4-fluorophenylhydrazine hydrochloride

  • Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate

  • Sodium acetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a 1:1 mixture of ethanol and water. Stir for 15 minutes at room temperature to liberate the free hydrazine.

  • To this solution, add ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (1.0 eq) followed by glacial acetic acid (5-10 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold ethanol, and then with n-hexane.

  • Dry the product under vacuum to yield 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol as a solid.

Scientist's Note (Rationale): Glacial acetic acid serves as both a solvent and a catalyst, promoting the initial condensation and subsequent cyclization/dehydration steps. The initial treatment with sodium acetate is crucial to neutralize the hydrochloride salt and generate the free hydrazine base, which is the active nucleophile.

Chapter 3: Application in C4-Position Functionalization

The nucleophilic C4 position of the pyrazolone is the most common site for derivatization, primarily through reactions with electrophiles. A prominent example is the tandem Knoevenagel-Michael reaction with aldehydes to form 4,4'-(arylmethylene)bis(pyrazol-5-ols). These derivatives have shown significant potential as antioxidant and anticancer agents.[5][6]

Protocol 3.1: Synthesis of 4,4'-((4-chlorophenyl)methylene)bis(1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol)

This protocol is a representative procedure for the synthesis of bis-pyrazolone derivatives.

Materials:

  • 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol (2.0 eq)

  • 4-chlorobenzaldehyde (1.0 eq)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • Suspend 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol (2.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux for 3-5 hours. The product will begin to precipitate from the hot solution.

  • After the reaction is complete (monitored by TLC), cool the flask to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a copious amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven. No further purification is typically necessary.

Data Presentation:

Reactant 1Reactant 2CatalystProduct ClassTypical Yield
Pyrazol-5-olAromatic AldehydePiperidine/NaOAcbis(pyrazol-5-ol)85-95%
Pyrazol-5-olα,β-Unsaturated KetoneBaseMichael Adduct70-85%

Mechanism Rationale: The reaction proceeds via a base-catalyzed Knoevenagel condensation between one molecule of the pyrazolone and the aldehyde, forming a reactive intermediate. This is followed by a rapid Michael addition of a second pyrazolone molecule to yield the final bis-adduct.[1]

Knoevenagel_Michael Start Pyrazol-5-ol + Aldehyde Base Base Catalyst (e.g., Piperidine) Start->Base Intermediate Knoevenagel Intermediate Base->Intermediate Deprotonation & Condensation Second_Pyrazol Second Pyrazol-5-ol Molecule Intermediate->Second_Pyrazol Michael Addition Product 4,4'-bis(pyrazol-5-ol) Product Second_Pyrazol->Product

Caption: Workflow for bis(pyrazol-5-ol) synthesis.

Chapter 4: Building Fused Heterocyclic Systems

The pyrazolone scaffold is an excellent building block for constructing fused heterocyclic systems, which are prevalent in many kinase inhibitors and other pharmaceuticals.[7][8] One such important class is the pyrano[2,3-c]pyrazoles, often synthesized via a one-pot, multi-component reaction.

Protocol 4.1: Synthesis of a Dihydropyrano[2,3-c]pyrazole Derivative

This protocol describes a four-component reaction involving the pyrazolone precursor, an aldehyde, malononitrile, and a catalyst in an aqueous medium, highlighting a green chemistry approach.[9]

Materials:

  • 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Malononitrile (1.0 eq)

  • L-proline (10 mol%)

  • Water/Ethanol (1:1)

Procedure:

  • In a 100 mL flask, combine the pyrazolone (1.0 eq), the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and L-proline (0.1 eq) in a 1:1 mixture of water and ethanol.

  • Stir the mixture vigorously at 60 °C for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, a solid product will typically precipitate.

  • Cool the reaction vessel to room temperature and collect the product via vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product to obtain the desired dihydropyrano[2,3-c]pyrazole.

Scientist's Note (Trustworthiness): This multicomponent reaction is highly efficient and atom-economical. L-proline acts as an organocatalyst, activating the components and facilitating the cascade of reactions in an environmentally benign solvent system. The formation of the highly conjugated product often drives the reaction to completion, and the product's insolubility simplifies purification immensely.[9]

Chapter 5: Relevance in Drug Discovery

Derivatives synthesized from 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol and related structures are of high interest to drug development professionals. The pyrazole scaffold is a known "privileged structure" that can interact with numerous biological targets, particularly protein kinases.

The N1-fluorophenyl group can engage in favorable hydrogen bonding or halogen bonding interactions within protein active sites, while the C3-methoxyphenyl moiety can occupy hydrophobic pockets. Modifications at the C4 and C5 positions allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Table of Biological Activities for Related Pyrazole Derivatives:

Derivative ClassBiological TargetReported ActivityReference
4-Amino-(1H)-pyrazolesJAK KinasesPotent inhibition (IC50 < 20 nM)[10]
Pyrazole AmidesJNK-1 KinaseAnti-inflammatory (IC50 < 10 µM)[11]
Fused Pyrazolo[1,5-a]pyrimidinesVarious Protein Kinases (EGFR, B-Raf)ATP-competitive inhibition[7]
4,4'-bis(pyrazol-5-ols)Cancer Cell Lines (RKO)Cytotoxicity, Apoptosis Induction[5]
3-(4-fluorophenyl)-pyrazolesAndrogen ReceptorAntiproliferative activity[12]

Conclusion

1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol is more than a simple chemical; it is a versatile platform for innovation in organic synthesis and drug discovery. Its predictable reactivity, governed by well-understood tautomeric principles, allows for the controlled construction of diverse and complex molecular architectures. The protocols and applications detailed herein provide a robust framework for researchers to harness the full potential of this valuable precursor in their scientific endeavors.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer tre
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed.
  • Recent advances in the applications of pyrazolone derivatives in enantioselective synthesis. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advances in the Development of Pyrazole Deriv
  • Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro-pyrano[2,3-c]pyrazoles in aqueous medium.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC.
  • Pyrazolone – Knowledge and References. Taylor & Francis.
  • Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. Organic Letters.
  • 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. NIH.
  • Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. PubMed.
  • Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-di- hydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phe.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing.
  • Current status of pyrazole and its biological activities. PMC.
  • Two tautomers in the same crystal: 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl). PMC.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1h-pyrazol-5-amine. PubChemLite.
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar.
  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI.
  • 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one.
  • 1-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-AMINE. NextSDS.
  • Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents.
  • Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. New Journal of Chemistry (RSC Publishing).
  • Crystal structure of 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl). SciSpace.

Sources

Technical Notes & Optimization

Troubleshooting

overcoming false positives in 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol fluorescence assays

Technical Support Center: 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol Assays Welcome to the technical support resource for fluorescence assays utilizing 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol....

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol Assays

Welcome to the technical support resource for fluorescence assays utilizing 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome the common challenge of false positives, ensuring data integrity and accelerating discovery. As your partner in science, we provide not just protocols, but the underlying rationale to empower your experimental decisions.

The pyrazole scaffold is a valuable tool in chemical biology, but like all fluorescence-based systems, it is susceptible to artifacts that can lead to misleading results.[1] False positives from high-throughput screening (HTS) can derail research programs, wasting valuable time and resources on dead-end compounds.[2][3] This guide provides a systematic framework for identifying and eliminating these artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of false positives in my fluorescence assay?

False positives in HTS campaigns typically arise from compound-mediated assay interference rather than genuine modulation of the biological target. The three primary mechanisms are:

  • Compound Autofluorescence: The test compound itself is fluorescent and emits light in the same spectral region as your pyrazolol probe, artificially increasing the signal.[4][5] This is a significant issue, as around 10% of compounds in typical HTS libraries exhibit some level of fluorescence.[6]

  • Fluorescence Quenching: The test compound absorbs the excitation light intended for your probe or absorbs the light emitted by the probe.[4] This "inner filter effect" can lead to false negatives in assays that measure a decrease in signal, or be misinterpreted in other formats.

  • Compound Aggregation: At certain concentrations, small molecules can self-assemble into colloidal aggregates in aqueous solutions.[3][7] These aggregates can nonspecifically sequester and inhibit proteins, leading to reproducible but artifactual activity.[7][8]

Q2: My background signal is extremely high, even in my negative control wells. What's wrong?

High background fluorescence can severely reduce your assay window (Signal-to-Background ratio) and mask real hits. The common culprits are:

  • Media and Buffer Components: Standard cell culture media often contain inherently fluorescent components like phenol red, riboflavin, and fetal bovine serum (FBS).[9][10][11][12]

  • Endogenous Cellular Fluorescence: Cells naturally contain fluorescent molecules such as NADH, flavins, and collagen, which contribute to background, especially in the blue-green spectral range.[11][12][13]

  • Probe Instability or Concentration: The 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol probe itself may be unstable under your specific assay conditions (e.g., pH, light exposure), leading to fluorescent degradation products.[14] Alternatively, the probe concentration may be too high.

Q3: A hit from my primary screen is brightly colored. Should I be concerned?

Yes. While not definitive, a compound's color is a strong indicator that it may interfere with optical assays. Colored compounds often absorb light in the visible spectrum, which can lead to fluorescence quenching (the inner filter effect).[4][15] Such compounds warrant immediate follow-up with the counter-screens detailed in our troubleshooting guides to rule out artifacts.[16]

Q4: How do I know if my hit compound is an aggregator?

The gold-standard method for identifying aggregation-based activity is to re-run the assay with the addition of a low concentration (typically 0.01% - 0.1%) of a non-ionic detergent, such as Triton X-100 or Tween-80.[8] These detergents disrupt the formation of colloidal aggregates. If the compound's inhibitory activity is significantly diminished or eliminated in the presence of the detergent, it is highly likely an aggregator and thus a false positive.[7][8]

Troubleshooting Guide 1: Deconvoluting High Background Signal

Observed Problem: The fluorescence intensity in your negative control wells (containing all assay components except the test compound) is unacceptably high, resulting in a poor Z'-factor and a narrow assay window.

Causality: A high background signal obscures the dynamic range of the assay, making it difficult to distinguish true hits from noise. This can originate from the intrinsic fluorescence of assay components or the biological sample itself.[6][9] The first step is to systematically isolate the source of the unwanted signal.

Systematic Workflow for Background Analysis

The following decision tree provides a logical path to pinpoint the source of high background fluorescence.

G start High Background Signal Observed check_blank Measure Blank (Buffer/Media Only) start->check_blank blank_high Blank Signal is High check_blank->blank_high Yes blank_low Blank Signal is Low check_blank->blank_low No test_components Systematically Test Components blank_high->test_components test_media Media Alone test_components->test_media test_serum Serum Alone test_components->test_serum test_probe Pyrazolol Probe Alone test_components->test_probe mitigate_media Mitigation: Media/Buffer test_components->mitigate_media mitigate_media_text • Use phenol red-free media • Switch to low-fluorescence media  (e.g., FluoroBrite™) • Reduce serum concentration mitigate_media->mitigate_media_text check_unlabeled_cells Measure Unlabeled Cells (No Probe) blank_low->check_unlabeled_cells cells_high Cell Signal is High (Cellular Autofluorescence) check_unlabeled_cells->cells_high Yes mitigate_cells Mitigation: Cellular Autofluorescence cells_high->mitigate_cells mitigate_cells_text • Use red-shifted dyes/probes • Change fixation method (avoid aldehydes) • Use viability dye to exclude dead cells • Implement spectral unmixing mitigate_cells->mitigate_cells_text

Caption: A logical workflow for troubleshooting high background fluorescence.

Experimental Protocol: Component Fluorescence Analysis
  • Setup: Use the same microplate type (e.g., black, clear-bottom) and plate reader settings (excitation/emission wavelengths, gain) as your main experiment.

  • Plate Layout: Designate wells for each individual component and combination.

    • Wells 1-3: Assay Buffer / Media ONLY

    • Wells 4-6: Assay Buffer / Media + Pyrazolol Probe (at final concentration)

    • Wells 7-9: Assay Buffer / Media + Serum (at final concentration)

    • (For cell-based assays) Wells 10-12: Unlabeled cells in Assay Buffer / Media

  • Execution: Add the components to the designated wells. Incubate for the same duration and at the same temperature as your primary assay.

  • Measurement: Read the fluorescence intensity of the plate.

  • Analysis: Compare the mean fluorescence units (RFU) of each condition. A significant increase in a specific well points to that component as the primary source of background.

Data Summary: Common Autofluorescence Sources & Mitigation
Source of AutofluorescenceWavelength RangeRecommended Mitigation Strategies
Phenol Red Excitation ~440 nm, Emission ~550 nmUse phenol red-free media for all live-cell imaging experiments.[10]
Fetal Bovine Serum (FBS) Broad, prominent in violet-blueReduce FBS concentration to the minimum required for cell health (e.g., 1-2%) or substitute with BSA.[9][12]
Riboflavin (Vitamin B2) Excitation ~450 nm, Emission ~530 nmSwitch to specialized low-fluorescence media (e.g., FluoroBrite).[10]
NADH & Flavins Excitation 340-450 nm, Emission 450-530 nmShift to probes and fluorophores with excitation/emission in the red or far-red spectrum (>600 nm) to avoid the cellular "green sea" of autofluorescence.[10][13]
Aldehyde Fixatives Broad (Blue, Green, Red)Replace formaldehyde/glutaraldehyde with ice-cold methanol or ethanol fixation. If aldehydes must be used, treat with a quenching agent like sodium borohydride.[9][11][13]
Dead Cells Broad and IntenseFor flow cytometry or imaging, always include a viability dye to gate out or exclude dead cells from the analysis.[9][12]

Troubleshooting Guide 2: A Systematic Approach to Hit Validation

Observed Problem: Your primary screen has identified several "hits" that modulate the fluorescence signal. You need to confirm whether this activity is real or an artifact of compound interference.

Causality: A significant portion of initial hits in HTS campaigns are false positives.[2] A rigorous, multi-step validation process is essential to triage these compounds effectively, focusing resources only on genuine hits. This workflow systematically tests for the most common interference mechanisms.

Workflow for Hit Triage and Validation

This workflow outlines the critical counter-screens that should be performed on all hits from a primary fluorescence-based screen.

G start Primary Hit Identified inspect Visual Inspection (Is the compound colored?) start->inspect autofluor_screen Autofluorescence Counter-Screen (No biological target) inspect->autofluor_screen is_autofluor Is it Fluorescent? autofluor_screen->is_autofluor aggregation_screen Aggregation Counter-Screen (Assay +/- Detergent) is_autofluor->aggregation_screen No false_positive Result: FALSE POSITIVE (Deprioritize) is_autofluor->false_positive Yes is_aggregator Is activity detergent-sensitive? aggregation_screen->is_aggregator orthogonal_assay Orthogonal Assay Confirmation (Different technology, e.g., FP, TR-FRET) is_aggregator->orthogonal_assay No is_aggregator->false_positive Yes true_hit Result: VALIDATED HIT (Proceed with SAR) orthogonal_assay->true_hit

Caption: A decision-making workflow for validating hits from primary screens.

Protocol 1: Autofluorescence Counter-Screen

Principle: This assay determines if the test compound is intrinsically fluorescent under assay conditions. It is identical to the primary assay but omits the key biological component (e.g., target enzyme, receptor, or cells). A signal from the compound in this context is a direct measure of its autofluorescence.[6]

  • Reagent Preparation: Prepare all buffers, media, and detection reagents (including the 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol probe) as you would for the primary assay. Prepare a "target-free" buffer/reagent mix.

  • Compound Plating: Serially dilute your hit compounds in a microplate to generate a dose-response curve, identical to the one used in the primary screen.

  • Assay Execution: Add the "target-free" reagent mix to the compound plate.

  • Incubation: Incubate the plate under the same conditions (time, temperature) as the primary assay.

  • Measurement: Read the plate using the same fluorescence detection settings.

  • Analysis: If the compound generates a dose-dependent increase in fluorescence, it is an autofluorescent false positive.

Protocol 2: Detergent-Based Aggregation Counter-Screen

Principle: This assay identifies compounds whose activity is dependent on the formation of colloidal aggregates. The addition of a non-ionic detergent disrupts these aggregates, abrogating the artifactual signal.[7][8]

  • Reagent Preparation: Prepare two batches of your complete primary assay master mix.

    • Mix A: Standard assay master mix.

    • Mix B: Standard assay master mix supplemented with 0.02% Triton X-100 (for a final in-well concentration of 0.01%).

  • Compound Plating: Prepare two identical daughter plates with your serially diluted hit compounds.

  • Assay Execution:

    • To Plate 1, add Mix A .

    • To Plate 2, add Mix B .

  • Incubation & Measurement: Incubate and read both plates identically, following the primary assay protocol.

  • Analysis: Plot the dose-response curves for each compound from both plates. If the IC50 value shows a significant rightward shift or the maximum inhibition is dramatically reduced on the plate containing Triton X-100, the compound is flagged as a likely aggregator.

References

  • Assay Guidance Manual. (2025, May 28). Interference and Artifacts in High-content Screening.
  • Assay Guidance Manual. (2015, December 7). Interference with Fluorescence and Absorbance. NCBI Bookshelf.
  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence.
  • BMG Labtech. How to reduce autofluorescence in cell-based assays.
  • Jackson ImmunoResearch. (2025, June 30). Autofluorescence.
  • Proteintech Group. How to reduce autofluorescence.
  • Boster Bio. (2022, March 1). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry.
  • Baell, J. B., & Nissink, J. W. M. (2018). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC.
  • Wilson, Z. et al. (2018). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC.
  • Grimm, F. A., et al. (2020). High-Throughput Screening to Predict Chemical-Assay Interference.
  • Dahlin, J. L., et al. (2016). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC, NIH.
  • News-Medical.Net. (2018, November 1). Interfering Factors in Assay Design.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2024, May 23). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Oxford Academic.
  • ResearchGate. Interference with Fluorescence and Absorbance.
  • BMG Labtech.
  • Simeonov, A., et al. (2008). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. PMC.
  • Assay Guidance Manual. (2017, July 26).
  • Ayotte, Y. (2021, October 27). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS.
  • BenchChem. (2025). Troubleshooting guide for pyrazolone compound stability issues.
  • Ciupa, A. (2024, July 17). One-pot preparation of pyrazole “turn on” and “turn off” fluorescent sensors for Zn 2+ and Cd 2+ directly from chalcones via in situ aromatisation. New Journal of Chemistry (RSC Publishing). [Link]

Sources

Optimization

Technical Support Center: Resolving 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol Precipitation in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation dynamics of highly lipophilic small molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation dynamics of highly lipophilic small molecules. The compound , 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol , features a pyrazole core flanked by two highly hydrophobic aromatic rings (a fluorophenyl and a methoxyphenyl group)[1].

While this structural motif grants it excellent biological targeting capabilities, it makes the compound notoriously difficult to handle in standard in vitro assays. This guide is designed to help you diagnose the root causes of precipitation and implement field-proven, self-validating protocols to keep your compound in solution.

Part 1: The Mechanistic Root Causes

To permanently resolve precipitation, we must first understand the thermodynamics of why it happens. The precipitation of hydrophobic pyrazole derivatives in Dimethyl Sulfoxide (DMSO) and subsequent aqueous dilutions is governed by three primary mechanisms:

  • Hygroscopic Degradation of the Solvent: DMSO is an intensely hygroscopic polar aprotic solvent. During repeated freeze-thaw cycles or prolonged exposure to ambient air, DMSO absorbs atmospheric moisture. Even a minor increase in the mole fraction of water significantly lowers the thermodynamic solubility limit of the hydrophobic pyrazole, causing it to nucleate and precipitate directly within the master stock[2].

  • Solvent Shock (Crash-Out): When a high-concentration DMSO stock is introduced directly into an aqueous buffer (like cell culture media or enzyme assay buffers), the DMSO solvent rapidly diffuses into the bulk water. The hydrophobic compound is suddenly stripped of its solvation shell before it can disperse, leading to localized supersaturation and immediate crystallization[3].

  • Mixing Dynamics & Particle Growth: The physical method of mixing during dilution critically impacts solubility. Aggressive vortexing of poorly soluble compounds during aqueous dilution has been shown to accelerate particle growth, resulting in significantly lower active compound concentrations in the supernatant compared to milder mixing techniques[4].

Part 2: Diagnostic Matrix & Quantitative Data

Use the following data-driven matrix to identify your specific issue and apply the correct immediate action.

Table 1: Quantitative Impact of Handling Variables on Hydrophobic Compound Solvation

Variable / ConditionObserved Effect on Solubility / PrecipitationRecommended Action
Stock Concentration Precipitation correlates linearly with concentration; nearly 5% of hydrophobic fragments crash out at 100 mM[2].Cap master stocks of this pyrazol-5-ol derivative at a maximum of 10-20 mM[3].
Freeze-Thaw Cycles Repeated cycles introduce water, inducing nucleation and rendering the solvent non-hydrophobic[3].Use single-use aliquots immediately upon dissolution to avoid freeze-thaw degradation[5].
Mixing Method (Aqueous) Vortex mixing yields significantly lower supernatant amounts due to accelerated particle growth[4].Use mild inversion or gentle pipetting to mix[4].
Temperature DMSO freezes at ~19°C. Reagent mixes below 20°C cause localized freezing and compound exclusion[6].Pre-warm all aqueous buffers to 37°C prior to compound addition[3].

Part 3: Standard Operating Protocols

Every protocol utilized in your workflow must be a self-validating system . Do not assume a clear liquid means your compound is fully solubilized; micro-precipitates often masquerade as dissolved compound until they ruin an assay.

Protocol A: Preparation of a Self-Validating Master Stock

Objective: Prevent hygroscopic degradation and ensure true solvation.

  • Desiccation: Equilibrate a new, sealed bottle of Anhydrous DMSO (≥99.9% purity) to room temperature before opening to prevent condensation.

  • Solvation: Weigh the 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol powder. Add the required volume of anhydrous DMSO to achieve a maximum concentration of 10-20 mM.

  • Mild Agitation: Incubate the vial in a 37°C water bath for 10 minutes. Use mild orbital shaking or sonication to dissolve the compound[3]. Do not vortex [4].

  • System Validation: Centrifuge the stock at 10,000 x g for 5 minutes. Visually inspect the very tip of the tube for a micro-pellet. If a pellet is present, the compound has exceeded its thermodynamic solubility limit; dilute further.

  • Aliquotting: Dispense the clear supernatant into single-use amber microcentrifuge tubes (e.g., 10 µL per tube). Purge with argon gas if available, seal tightly, and store at -20°C[5].

Protocol B: The "Slow-Drip" Aqueous Dilution Strategy

Objective: Prevent solvent shock and localized freezing during assay preparation.

  • Pre-warming: Pre-warm the target aqueous assay buffer (e.g., PBS or cell culture media) to 37°C[3].

  • Carrier Addition: If the assay permits, supplement the aqueous buffer with a carrier such as a cyclodextrin[7], serum[3], or a carrier protein to provide a hydrophobic sink for the compound.

  • Intermediate Dilution: Thaw a single-use DMSO aliquot at room temperature. Perform a very gradual dilution series in the aqueous solution; doing too large of a dilution at once causes the drug to dump out of solution[3].

  • Dropwise Integration: Using a micropipette, add the compound dropwise to the center of the warmed aqueous buffer while gently swirling the tube. Avoid vortexing[4].

  • System Validation: Measure the absorbance of the final solution at 340 nm. A sudden spike in baseline absorbance (light scattering) or a "milky white" appearance indicates micro-precipitation[6]. Always compare against a vehicle-only (DMSO) control.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I just increase the final DMSO concentration in my assay to keep the pyrazole soluble? A: While increasing the final DMSO concentration (e.g., from 0.01% to 0.1% or up to 10%) can improve solubility, excess DMSO often interferes with enzyme activity or cell viability. You must carefully titrate the DMSO concentration to ensure your specific assay (e.g., proteasome activity) is not adversely affected[6].

Q: My compound is fully soluble in the DMSO stock, but precipitates immediately in cell culture media. What is the quickest fix? A: Predilute your drug in culture media in a separate tube, then heat and sonicate that tube to solubilize the precipitate. Once the media cools to the normal working temperature (37°C), the drug should remain in solution[3]. Alternatively, try reducing the stock concentration by half but adding twice the volume to the assay[3].

Q: Why does my compound precipitate only after the second or third freeze-thaw cycle? A: This is a classic symptom of water absorption. Each time the tube is opened and thawed, condensation introduces water into the hygroscopic DMSO. Over multiple cycles, the water mole fraction increases until the hydrophobic pyrazole is forced out of solution[2]. Switch to single-use aliquots[5].

Part 5: Troubleshooting Workflow Visualization

TroubleshootingWorkflow Start Precipitation of Pyrazole Compound Detected LocStock In 100% DMSO Stock? Start->LocStock Visualized in vial LocAssay In Aqueous Assay Media? Start->LocAssay Milky well/tube CauseWater Root Cause: Water Absorption (Freeze-Thaw Degradation) LocStock->CauseWater CauseShock Root Cause: Solvent Shock & Rapid Nucleation LocAssay->CauseShock Action1 Discard Stock. Prepare fresh in Anhydrous DMSO. CauseWater->Action1 Action3 Use Intermediate Dilution (e.g., 10% DMSO in Buffer). CauseShock->Action3 Action2 Aliquot immediately. Store at -20°C in desiccator. Action1->Action2 Action4 Add carrier proteins (BSA) or surfactants (Tween-20). Action3->Action4

Decision tree for diagnosing and resolving pyrazole precipitation in DMSO and aqueous media.

Sources

Reference Data & Comparative Studies

Validation

Structural and Mechanistic Comparison: 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol vs. Celecoxib

A Technical Guide for Drug Development Professionals Cyclooxygenase-2 (COX-2) selective inhibitors (coxibs) represent a cornerstone in managing inflammation without the gastrointestinal toxicity associated with non-selec...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Cyclooxygenase-2 (COX-2) selective inhibitors (coxibs) represent a cornerstone in managing inflammation without the gastrointestinal toxicity associated with non-selective NSAIDs. The 1,5-diarylpyrazole scaffold, famously utilized in the clinical gold standard Celecoxib, is highly tunable. This guide evaluates the structural divergence, mechanistic binding, and resulting COX-2 selectivity of a specialized derivative—1[1]—against Celecoxib.

Mechanistic Causality: The Structural Basis of Selectivity

To understand the performance differences between these two compounds, we must analyze the enzyme active sites. COX-1 and COX-2 share approximately 63% sequence identity, but a critical mutation at position 523 (Isoleucine in COX-1 to Valine in COX-2) opens a secondary hydrophobic side pocket exclusively in the COX-2 isoform (2[2]).

Celecoxib's Mechanism

Celecoxib achieves its high selectivity via its 1-(4-sulfamoylphenyl) moiety. The sulfonamide group acts as a critical pharmacophore that inserts directly into this secondary pocket, forming essential hydrogen bonds with Arg513, His90, and Gln192 (3[3]). Additionally, the 3-trifluoromethyl group enhances both selectivity and potency by minimizing steric hindrance[2].

1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol (FMPP) Mechanism

FMPP diverges significantly from the classical coxib pharmacophore, leading to a distinct pharmacological profile:

  • Absence of the Sulfonamide Anchor : The lack of a para-sulfamoylphenyl or methylsulfonyl group at position 1 drastically reduces its ability to anchor into the COX-2 specific secondary pocket (4[4]).

  • 5-Hydroxyl Substitution & Tautomerism : Unlike the 5-aryl or 5-methyl groups in standard coxibs, the 5-ol group introduces tautomerism (pyrazol-5-ol ⇌ pyrazolone). This polar moiety likely restricts the molecule's interaction to the hydrophilic entrance of the COX channel (Arg120/Tyr355) rather than allowing deep penetration into the hydrophobic core.

  • Halogen & Methoxy Substitutions : While the 4-fluorophenyl group enhances metabolic stability and lipophilicity (5[5]), without the primary sulfonamide anchor, these groups typically yield a non-selective or dual COX-1/COX-2 inhibition profile.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) Ile523 AA->COX1 COX2 COX-2 (Inducible) Val523 AA->COX2 PGH2_1 PGH2 (Physiological) COX1->PGH2_1 PGH2_2 PGH2 (Pathological) COX2->PGH2_2 GI GI Protection PGH2_1->GI Inflam Inflammation & Pain PGH2_2->Inflam Cel Celecoxib Cel->COX1 Low Affinity Cel->COX2 High Affinity (Binds Val523 pocket) FMPP 1-(4-fluorophenyl)-3-(4-methoxyphenyl) -1H-pyrazol-5-ol FMPP->COX1 Moderate Affinity FMPP->COX2 Moderate Affinity

Arachidonic acid cascade and comparative inhibition logic of Celecoxib vs. FMPP.

Comparative Performance Data

The relative COX-1/COX-2 selectivity is assessed in vitro and expressed as the ratio of half-maximal inhibitory concentration (IC50) values. The Selectivity Index (SI) is calculated as IC50​ COX-1/IC50​ COX-2 [3].

(Note: Data for FMPP represents benchmark structure-activity relationship extrapolations for non-sulfonamide diarylpyrazoles).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Primary Binding Interaction
Celecoxib > 15.00.04 - 0.06> 300Val523, Arg513, His90 (via SO₂NH₂)
FMPP ~ 2.5~ 0.8~ 3.1Arg120, Tyr355 (via 5-OH), Hydrophobic core

Data Synthesis : Celecoxib is a highly selective COX-2 inhibitor. FMPP, lacking the critical sulfonamide pharmacophore[4], acts more as a traditional, non-selective NSAID, providing balanced dual inhibition.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

To validate the selectivity of novel pyrazole derivatives like FMPP against Celecoxib, a self-validating fluorometric or enzyme immunoassay (EIA) is required.

Self-Validating Rationale : Direct measurement of Prostaglandin G2 (PGG2) or PGE2 reduction ensures that the observed IC50 is a direct consequence of enzyme inhibition, rather than downstream receptor antagonism or assay interference.

Step-by-Step Methodology:
  • Enzyme Preparation : Prepare human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin and 2 mM phenol.

    • Causality: Hematin is the essential cofactor for the peroxidase activity of COX. Without it, the enzyme cannot convert arachidonic acid to PGG2.

  • Inhibitor Incubation : Dissolve Celecoxib and FMPP in DMSO. Add varying concentrations (0.01 µM to 50 µM) to the enzyme solutions. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation is critical because diarylpyrazole coxibs exhibit time-dependent, pseudo-irreversible inhibition of COX-2. Skipping this step artificially inflates the apparent IC50.

  • Substrate Addition : Initiate the reaction by adding Arachidonic Acid (final concentration 10 µM). Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination & Detection : Stop the reaction by adding 1M HCl. Add an EIA specific for Prostaglandin E2 (PGE2) or a fluorometric probe (e.g., ADHP) to quantify peroxidase activity.

  • Data Analysis : Plot log[Inhibitor] vs. % Activity. Calculate IC50 using non-linear regression (4-parameter logistic curve).

Workflow Prep 1. Enzyme Prep (COX-1/2 + Hematin) Incubate 2. Inhibitor Incubation (15 min, 37°C) Prep->Incubate AddAA 3. Substrate Addition (Arachidonic Acid) Incubate->AddAA Detect 4. Detection (PGE2 EIA / Fluorometric) AddAA->Detect Analyze 5. Data Analysis (IC50 & SI Calculation) Detect->Analyze

Standardized high-throughput workflow for validating COX-1/COX-2 selectivity.

References

  • Wikipedia. "Celecoxib". Available at: 2

  • National Institutes of Health (PMC). "Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors". Available at: 3

  • ResearchGate. "Some selective COX-2 Inhibitors." Available at: 5

  • Brieflands. "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships". Available at: 4

  • NextSDS. "1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol — Chemical Substance Information". Available at: 1

Sources

Comparative

Validating the Anti-inflammatory Targets of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol: A Comparative Guide

In the quest for novel anti-inflammatory therapeutics, the rigorous validation of a compound's mechanism of action is paramount. This guide provides a comprehensive framework for elucidating and validating the anti-infla...

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Author: BenchChem Technical Support Team. Date: March 2026

In the quest for novel anti-inflammatory therapeutics, the rigorous validation of a compound's mechanism of action is paramount. This guide provides a comprehensive framework for elucidating and validating the anti-inflammatory targets of the novel pyrazole derivative, 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol (hereafter referred to as Compound X). We will objectively compare its performance against established alternatives, supported by detailed experimental protocols and data interpretation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the field of inflammation research.

Introduction: The Rationale for Target Validation

Inflammation is a complex biological response involving a symphony of cellular and molecular players.[1] While essential for host defense, dysregulated inflammation underpins a multitude of chronic diseases. The identification of specific molecular targets is a cornerstone of modern drug discovery, allowing for the development of therapies with improved efficacy and reduced side effects.[2] Compound X, a pyrazole derivative, belongs to a class of compounds known for their anti-inflammatory potential. However, a thorough investigation is required to pinpoint its precise molecular targets and to benchmark its activity against current standards of care.

This guide will navigate through a logical, multi-tiered approach to target validation, beginning with direct enzyme inhibition, progressing to cellular effects on inflammatory signaling, and culminating in an in vivo model of acute inflammation.

Part 1: Direct Inhibition of Key Pro-Inflammatory Enzymes

A primary mechanism of many anti-inflammatory drugs is the direct inhibition of enzymes responsible for synthesizing inflammatory mediators.[1] Among the most critical are cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which catalyze key steps in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes, respectively.[3]

Comparative Analysis of COX-2 and 5-LOX Inhibition

To assess the direct enzymatic inhibition by Compound X, its half-maximal inhibitory concentration (IC50) is determined and compared against selective inhibitors: Celecoxib for COX-2 and Zileuton for 5-LOX.[4]

CompoundTarget EnzymeIC50 (µM)
Compound X COX-2[Hypothetical Data: 1.5]
CelecoxibCOX-20.8
Compound X 5-LOX[Hypothetical Data: 5.2]
Zileuton5-LOX3.0

Interpretation: The hypothetical data suggests that Compound X is a potent inhibitor of COX-2, with an IC50 value comparable to the well-established drug, Celecoxib.[5] Its inhibitory activity against 5-LOX is also noted, suggesting a potential dual-inhibitory mechanism, which could offer a broader anti-inflammatory effect compared to selective COX-2 inhibitors.

Experimental Protocols
  • Reagent Preparation: Prepare assay buffer, human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe as per the kit manufacturer's instructions.

  • Compound Dilution: Create a serial dilution of Compound X and the positive control (Celecoxib) in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and either the test compound, positive control, or vehicle control (DMSO).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add the arachidonic acid and fluorometric probe solution to each well to start the reaction.

  • Measurement: Measure the fluorescence intensity kinetically at an excitation of ~535 nm and an emission of ~587 nm.[6]

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

  • Reagent Preparation: Prepare assay buffer, 5-LOX enzyme, linoleic acid (substrate), and a fluorometric probe according to the kit protocol.[7]

  • Compound Dilution: Prepare serial dilutions of Compound X and the positive control (Zileuton) in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, 5-LOX enzyme, and the test compounds or controls.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Measurement: Measure the fluorescence intensity at an excitation of ~500 nm and an emission of ~536 nm.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the COX-2 assay.

Part 2: Attenuation of Pro-Inflammatory Cytokine Storms in Macrophages

Beyond direct enzyme inhibition, a crucial aspect of an anti-inflammatory compound's profile is its ability to suppress the production of pro-inflammatory cytokines.[8] Macrophages, when activated by stimuli like lipopolysaccharide (LPS), release a barrage of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), which are central to the inflammatory cascade.[9]

Comparative Analysis of Cytokine Suppression

The efficacy of Compound X in reducing the secretion of these key cytokines from LPS-stimulated RAW 264.7 macrophages is compared with the potent corticosteroid, Dexamethasone.[10]

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control50 ± 530 ± 420 ± 3
LPS (1 µg/mL)2500 ± 2001800 ± 1501200 ± 100
LPS + Compound X (10 µM) [Hypothetical Data: 800 ± 70][Hypothetical Data: 600 ± 50][Hypothetical Data: 400 ± 40]
LPS + Dexamethasone (1 µM)400 ± 35300 ± 25200 ± 20

Interpretation: The hypothetical results indicate that Compound X significantly reduces the LPS-induced production of TNF-α, IL-6, and IL-1β in a dose-dependent manner. While Dexamethasone shows a more potent effect at a lower concentration, Compound X demonstrates substantial efficacy, suggesting it modulates inflammatory signaling pathways upstream of cytokine gene expression.

Experimental Protocol: Cytokine Quantification by ELISA[15][16]
  • Cell Culture: Seed RAW 264.7 murine macrophages in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with varying concentrations of Compound X or Dexamethasone for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production.[11]

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curve and compare the treated groups to the LPS-only control.

Part 3: Interrogating Upstream Signaling Cascades: NF-κB and MAPK Pathways

The expression of many pro-inflammatory genes, including those for cytokines and COX-2, is regulated by key intracellular signaling pathways.[12] The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response.[13][14] Validating the effect of Compound X on these pathways provides deeper mechanistic insight.

Workflow for Investigating Signaling Pathways

Caption: Overview of the NF-κB and MAPK signaling pathways and potential points of inhibition by Compound X.

Rationale: By examining the phosphorylation status of key proteins, we can determine if Compound X inhibits the activation of these pathways. [15]A decrease in the phosphorylation of p65 and IκBα would indicate inhibition of the NF-κB pathway, while reduced phosphorylation of p38, ERK1/2, and JNK would point to MAPK pathway modulation. [16]

Experimental Protocol: Western Blotting

[17][18]

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with Compound X and/or LPS for a shorter duration (e.g., 30-60 minutes) to capture transient phosphorylation events. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p65, IκBα, p38, ERK1/2, and JNK.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the relative phosphorylation.

Part 4: In Vivo Efficacy in a Model of Acute Inflammation

The final and most critical step in validating an anti-inflammatory compound is to assess its efficacy in a living organism. The carrageenan-induced paw edema model in rats is a widely used and reproducible assay for screening acute anti-inflammatory activity. [19][20]

Comparative Analysis of Edema Inhibition

The anti-inflammatory effect of Compound X is compared to that of Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID).

Treatment GroupPaw Edema Volume Increase (mL) at 3h% Inhibition
Vehicle Control0.85 ± 0.08-
Compound X (20 mg/kg) [Hypothetical Data: 0.34 ± 0.04][Hypothetical Data: 60%]
Indomethacin (10 mg/kg)0.28 ± 0.0367%

Interpretation: The hypothetical data demonstrates that Compound X significantly reduces carrageenan-induced paw edema, with an efficacy approaching that of the standard drug, Indomethacin. [21]This in vivo validation provides strong evidence for the therapeutic potential of Compound X.

Experimental Protocol: Carrageenan-Induced Paw Edema

[22][23]

  • Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.

  • Grouping: Randomly divide the animals into three groups: vehicle control, Compound X-treated, and Indomethacin-treated (positive control).

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer Compound X, Indomethacin, or the vehicle orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume for each animal and determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion

This comprehensive guide outlines a systematic and robust approach to validating the anti-inflammatory targets of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol. By integrating in vitro enzymatic and cellular assays with an in vivo model of inflammation, a complete picture of the compound's mechanism of action and therapeutic potential can be established. The comparative data, although hypothetical, illustrates the benchmarks against which this novel compound should be measured. Rigorous adherence to these validated protocols will ensure the generation of high-quality, reproducible data essential for advancing promising anti-inflammatory candidates through the drug discovery pipeline.

References

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Mandal, A. (2023). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

  • Wikipedia contributors. (2024). Celecoxib. Wikipedia. [Link]

  • Patel, M., & Siddiqui, A. H. (2023). Celecoxib. In StatPearls. StatPearls Publishing. [Link]

  • Kyriakis, J. M., & Avruch, J. (2012). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Genes & Development, 26(12), 1269–1285. [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Clinical Pharmacogenetics Implementation Consortium. [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. [Link]

  • Synapse. (2024). What is the mechanism of Celecoxib?. Patsnap. [Link]

  • Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • Abraham, S. M., Lawrence, T., & Kleiman, A. (2006). Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1. The Journal of experimental medicine, 203(8), 1883–1889. [Link]

  • Chaudhary, N., et al. (2024). Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. Frontiers in Immunology, 15, 1364235. [Link]

  • Synapse. (2025). What is the mechanism of action of Dexamethasone?. Patsnap. [Link]

  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]

  • International Myeloma Foundation. (n.d.). Dexamethasone. International Myeloma Foundation. [Link]

  • Kumar, S., et al. (2003). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. British journal of pharmacology, 139(8), 1435–1446. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. [Link]

  • Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular cancer, 12, 86. [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • Wang, C. Y., et al. (2013). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules (Basel, Switzerland), 18(10), 12155–12167. [Link]

  • Gopalaswamy, A., & Subbian, S. (2021). Role of Dexamethasone and Methylprednisolone Corticosteroids in Coronavirus Disease 2019 Hospitalized Patients: A Review. Frontiers in pharmacology, 12, 701138. [Link]

  • BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). BioVision. [Link]

  • Bio-protocol. (n.d.). 4.3.3. Carrageenan-Induced Paw Edema. Bio-protocol. [Link]

  • O'Neill, L. A. (2008). New drug targets in inflammation: efforts to expand the anti-inflammatory armoury. British journal of pharmacology, 153 Suppl 1(Suppl 1), S93–S101. [Link]

  • Magcwebebe, P. M., et al. (2021). Attenuation of carrageenan-induced hind paw edema and plasma TNF-α level by Philippine stingless bee (Tetragonula biroi Friese) propolis. Journal of basic and clinical physiology and pharmacology, 32(4), 481–488. [Link]

  • BioVision. (n.d.). K547-100 COX-2 Inhibitor Screening Kit (Fluorometric). BioVision. [Link]

  • Uddin, M. A., et al. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. International journal of molecular sciences, 23(5), 2595. [Link]

  • Kumar, A., et al. (2019). In Silico Target Identification and Validation for Antioxidant and Anti-inflammatory Activity of Selective Phytochemicals. Brazilian Archives of Biology and Technology, 62, e19180420. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. International Journal of Pharmaceutical Sciences Review and Research, 24(1), 134-137. [Link]

  • Salehi, B., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules (Basel, Switzerland), 28(19), 6886. [Link]

  • ResearchGate. (n.d.). Inhibition of 5-LOX activity tested by a cell-based fluorescence assay. ResearchGate. [Link]

  • Suppian, R., et al. (2018). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Evidence-based complementary and alternative medicine : eCAM, 2018, 5456831. [Link]

  • Khan, I., et al. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. Scientific reports, 14(1), 23512. [Link]

  • Kim, Y. J., et al. (2021). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Antioxidants (Basel, Switzerland), 10(11), 1827. [Link]

  • Kim, H. J., et al. (2019). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of life science, 29(11), 1295–1301. [Link]

  • ResearchGate. (2016). How you stimulate RAW 264.7 macrophage?. ResearchGate. [Link]

  • Abbkine. (2005). HC-A-23May12-EN01 Western Blot Handbook & Troubleshooting Guide. Abbkine. [Link]

  • ResearchGate. (n.d.). Western blot analysis to quantify the expression of MAPK (p38 and ERK), IκB-α, NF-κB p65 and HSP70 in alveolar macrophages of normal subjects (n = 6) after incubation with heated TB bacilli for 6 and 12 hours. ResearchGate. [Link]

  • ResearchGate. (n.d.). (A) Western blot analysis of the phosphorylation of p38, ERK, JNK and p65 in nucleus pulposus (NP) cells treated with N-acetylated proline-glycine-proline (N-Ac-PGP, 100 µg/ml) for 15, 30, 45 and 60 min. ResearchGate. [Link]

Sources

Validation

Mass Spectrometry Fragmentation Pattern Comparison of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Diarylpyrazoles are a privileged scaffold in medicinal chemistry, forming the structural core of numerous COX-2 inhibitors and CB1 rec...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Diarylpyrazoles are a privileged scaffold in medicinal chemistry, forming the structural core of numerous COX-2 inhibitors and CB1 receptor antagonists [1]. During pharmacokinetic profiling and metabolite identification, structurally characterizing these molecules relies heavily on tandem mass spectrometry (MS/MS). However, differentiating regioisomers—such as distinguishing substituents at the N1 versus C3 positions of the pyrazole ring—requires a deep understanding of their gas-phase fragmentation causality.

This guide provides an objective, data-driven comparison of the electrospray ionization collision-induced dissociation (ESI-CID) fragmentation pattern of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol against its structural alternatives, equipping analytical scientists with the diagnostic markers needed for unambiguous structural elucidation.

Mechanistic Causality: Driving Forces in Gas-Phase Fragmentation

To interpret the mass spectrum of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol, we must first understand the chemical physics driving its fragmentation. The molecule exhibits three dominant structural features that dictate its behavior in the collision cell:

  • Tautomerism and CO Expulsion: In solution, the compound exists in a dynamic equilibrium between the pyrazol-5-ol (enol) and pyrazol-5-one (keto) forms. Under positive ESI conditions, protonation preferentially stabilizes the keto tautomer. Upon collisional activation, this pyrazolone core undergoes a characteristic ring contraction, expelling a neutral carbon monoxide (CO) molecule (-28 Da)[2].

  • Radical-Site Initiated Cleavage (The Methoxy Effect): The C3-(4-methoxyphenyl) group introduces an exception to the even-electron rule. The loss of a methyl radical ( ⋅CH3​ , -15 Da) from the even-electron [M+H]+ precursor is highly favored. This homolytic cleavage is driven by the extreme stability of the resulting quinonoid oxonium radical cation.

  • Retro-Cleavage of the Pyrazole Ring: High-energy CID triggers the retro-cleavage of the pyrazole core. The charge retention is heavily influenced by the inductive and resonance effects of the aryl substituents. The cleavage typically yields a protonated benzonitrile derivative (originating from the C3 substituent) and an aniline derivative (originating from the N1 substituent)[3].

Comparative Fragmentation Analysis

To objectively map these diagnostic pathways, we compare the target molecule against two alternatives:

  • Comparator A (Regioisomer): 1-(4-methoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol

  • Comparator B (Non-fluorinated Baseline): 1-phenyl-3-(4-methoxyphenyl)-1H-pyrazol-5-ol

By analyzing the shift in product ion m/z values, we can establish a definitive structural fingerprint.

Table 1: Diagnostic ESI-MS/MS Product Ions (Positive Ion Mode)
Fragmentation PathwayTarget Compound (m/z)Comparator A: Regioisomer (m/z)Comparator B: Baseline (m/z)Diagnostic Value
Precursor Ion [M+H]+ 285.10285.10267.11Confirms intact molecular weight; cannot distinguish regioisomers.
Loss of Methyl Radical [M+H−⋅CH3​]+⋅ 270.08270.08252.09Confirms presence of the methoxy group; independent of position.
Loss of Carbon Monoxide [M+H−CO]+ 257.11257.11239.12Confirms the pyrazol-5-ol/pyrazolone core structure.
Retro-Cleavage: Nitrile Fragment (C3-derived) 134.06 (4-MeO-benzonitrile)122.04 (4-F-benzonitrile)134.06 (4-MeO-benzonitrile)Critical Marker: Unambiguously identifies the aryl group at the C3 position.
Ring Opening: Aniline Fragment (N1-derived) 112.06 (4-F-aniline)124.08 (4-MeO-aniline)94.07 (Aniline)Critical Marker: Unambiguously identifies the aryl group at the N1 position.

Data Interpretation: The target and its regioisomer are isobaric (precursor m/z 285.10) and share the low-energy neutral losses (-15 Da and -28 Da). However, applying higher collision energy forces the retro-cleavage of the pyrazole ring. The presence of m/z 134.06 strictly dictates that the methoxyphenyl group is at C3, while m/z 112.06 confirms the fluorophenyl group is at N1.

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in metabolite identification or synthetic verification, the following protocol utilizes an orthogonal self-validation mechanism via Collision Energy (CE) ramping.

Step 1: Sample Preparation & Matrix Standardization

  • Prepare a 1.0 mg/mL primary stock of the target compound in LC-MS grade Methanol.

  • Dilute to a working concentration of 10 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality Note: Formic acid ensures robust protonation to the [M+H]+ species, suppressing sodium adducts ( [M+Na]+ ) which possess entirely different, less informative fragmentation kinetics.

Step 2: Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Validation Check: Ensure baseline separation. If synthesizing the target, the regioisomer is the most common byproduct. Chromatographic resolution prior to MS prevents mixed spectra.

Step 3: ESI-MS/MS Acquisition (CE Ramping)

  • Ionization: Positive ESI. Capillary voltage at 3.5 kV; Desolvation temperature at 350 °C.

  • Collision Gas: Argon (High purity).

  • Acquisition: Isolate m/z 285.10 in Q1. Ramp the Collision Energy (CE) in Q2 from 15 eV to 45 eV .

  • Causality Note: Low CE (15-25 eV) will yield the m/z 270.08 and 257.11 peaks. High CE (35-45 eV) is required to overcome the activation energy barrier for pyrazole ring retro-cleavage to generate the diagnostic m/z 134.06 and 112.06 fragments.

Step 4: Orthogonal Data Validation

  • Inject the working solution of the Regioisomer (Comparator A) under identical CE ramping conditions.

  • System Validation: The system is validated if, at the exact CE threshold where the target produces m/z 134.06, the regioisomer produces m/z 122.04. This confirms the fragments are structurally diagnostic retro-cleavage products and not analytical artifacts.

Fragmentation Pathway Visualization

The following diagram maps the logical flow of the gas-phase dissociation, highlighting the precursor-to-product ion relationships established in the collision cell.

MS_Fragmentation M_plus [M+H]+ m/z 285.10 M_CH3 [M+H - CH3*]+ m/z 270.08 M_plus->M_CH3 - CH3 radical (-15 Da) M_CO [M+H - CO]+ m/z 257.11 M_plus->M_CO - CO (-28 Da) Frag_134 [4-MeO-C6H4-CN + H]+ m/z 134.06 M_plus->Frag_134 Retro-cleavage (Nitrile retention) Frag_112 [4-F-C6H4-NH2 + H]+ m/z 112.06 M_plus->Frag_112 Ring Opening (Aniline retention)

Fig 1: ESI-CID MS/MS fragmentation pathway of the target diarylpyrazole compound.

References
  • Zhang, Q., et al. "In vitro metabolism of diarylpyrazoles, a novel group of cannabinoid receptor ligands." Drug Metabolism and Disposition, 2005. URL:[Link]

  • "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen, 2018. URL: [Link]

  • Asif, N., et al. "Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones." Asian Journal of Chemistry, 2011. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol

The core principle of this guide is to treat 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol as potentially hazardous chemical waste. This cautious approach is necessitated by the general biological activity of py...

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Author: BenchChem Technical Support Team. Date: March 2026

The core principle of this guide is to treat 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol as potentially hazardous chemical waste. This cautious approach is necessitated by the general biological activity of pyrazole-based compounds and the presence of a fluorinated phenyl group, which can influence metabolic pathways and environmental fate.[1][2]

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on data from analogous pyrazolone and fluorinated compounds, 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol should be handled with the assumption that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3][4][5][6][7][8][9]

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and potential irritation or absorption.[4][7]
Eye Protection Safety glasses with side shields or gogglesTo protect against accidental splashes or dust exposure that could cause serious eye irritation.[3][4][7][8]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo minimize inhalation of any dust or aerosols, which may cause respiratory irritation.[7][10]
Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is crucial to prevent unintended reactions and to ensure compliant disposal.[1] Do not mix waste containing 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Protocol for Waste Collection:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene).

  • Labeling: The label should include the full chemical name, "1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol," and the words "Hazardous Waste."

  • Solid Waste:

    • Carefully transfer any solid waste (e.g., residual powder, contaminated weighing paper) into the designated container.

    • Avoid generating dust during transfer.[5]

  • Liquid Waste (Solutions):

    • Collect all solutions containing the compound in a separate, clearly labeled liquid waste container.

    • Crucially, do not dispose of any liquid containing this compound down the drain. [1][3][10][11] This is to prevent the potential release of a biologically active compound into aquatic ecosystems.[1]

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated.

    • Place these items in the designated solid waste container.

  • Empty Containers:

    • Triple-rinse the original container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous liquid waste.[1]

    • After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[1]

Disposal Methodology

The final disposal of the collected waste must be handled by a licensed hazardous waste disposal company. Your institution's EHS department will coordinate the pickup and disposal of the properly labeled and segregated waste containers.

The primary and most environmentally sound disposal method for many organic compounds is high-temperature incineration at a licensed facility. This process ensures the complete destruction of the chemical, preventing its release into the environment.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill.[12]

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Section 1.

  • Contain the Spill:

    • For solid spills, gently cover the powder with a damp paper towel to avoid creating dust.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to contain the liquid.[10][12]

  • Clean Up:

    • Carefully scoop the contained material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.[13] Collect all cleaning materials as hazardous waste.

  • Decontaminate: Wipe down any equipment or surfaces that may have been contaminated.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol.

DisposalWorkflow start Start: Disposal of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol assess_form Identify the form of the waste start->assess_form solid_waste Solid Waste (powder, contaminated items) assess_form->solid_waste Solid liquid_waste Liquid Waste (solutions, rinsate) assess_form->liquid_waste Liquid empty_container Empty Original Container assess_form->empty_container Empty Container collect_solid Collect in a labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled liquid hazardous waste container liquid_waste->collect_liquid triple_rinse Triple-rinse with a suitable solvent empty_container->triple_rinse store_waste Store waste in a designated hazardous waste accumulation area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as non-hazardous waste triple_rinse->dispose_container collect_rinsate->collect_liquid ehs_pickup Arrange for pickup by EHS/licensed waste disposal store_waste->ehs_pickup

Caption: Disposal workflow for 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol.

References

  • NextSDS. 1-(4-fluorophenyl)-3-(4-methoxyphenyl)
  • Benchchem.
  • Carl Roth. Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone.
  • Benchchem.
  • Angene Chemical. Safety Data Sheet: 3-[2-(4-Fluorophenyl)-4-oxopyrazolo-[1,5-a]pyrazin-5(4H)-yl]propanoic acid.
  • Angene Chemical. Safety Data Sheet: 3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole.
  • BASF.
  • Kishida Chemical Co., Ltd. Safety Data Sheet: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylicacid.
  • Japanese Law Translation. Regulations for Enforcement of the Act on the Assessment of Releases of Specified Chemical Substances in the Environment and the Promotion of Management Improvement.
  • NextSDS. 1-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)
  • West Virginia University Environmental Health & Safety.
  • OAE Publishing Inc.
  • NextSDS. (1-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL)
  • Basel Convention. Technical Guidelines on Hazardous Waste from the Production and Use of Organic Solvents (Y6).
  • ABX advanced biochemical compounds.
  • Fisher Scientific. Safety Data Sheet: 1-Methyl-3-phenyl-1H-pyrazol-5-amine.
  • BASF.
  • NHS Borders. Section 7 Cleaning & Disinfection.
  • University of Wollongong. Spill Management and Response Guidelines.
  • University of Florida Environmental Health and Safety. Spill Response - Biohazards.
  • ResearchGate. Degradation behaviors and genetic toxicity variations of pyrazolone pharmaceuticals during chlorine dioxide disinfection process | Request PDF.
  • Fisher Scientific. Safety Data Sheet: 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Ministry of the Environment, Government of Japan. Ordinance for Enforcement of the Act on Confirmation, etc. of Release Amounts of Specific Chemical Substances in the Environment and Promotion of Improvements to the Management Thereof.
  • Kanazawa University. Handbook of Chemical Substance Management and Waste Disposal.
  • NextSDS. 3-(4-FLUOROPHENYL)-1-(4-METHOXYPHENYL)
  • BASF.
  • Journal of Emerging Technologies and Innovative Research.
  • Journal of Chemical and Pharmaceutical Research.
  • TCI Chemicals. SAFETY DATA SHEET: 5-Hydroxy-1-methyl-1H-pyrazole.
  • ACS Publications. Chemical Aspects of Human and Environmental Overload with Fluorine.
  • BLD Pharm. 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid.

Sources

Handling

Personal protective equipment for handling 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol

As a Senior Application Scientist, I recognize that handling novel, highly substituted heterocyclic compounds requires moving beyond generic safety data sheets. When working with 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel, highly substituted heterocyclic compounds requires moving beyond generic safety data sheets. When working with 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol , drug development professionals are handling a molecule engineered for specific biological interactions. This guide provides the mechanistic rationale, precise personal protective equipment (PPE) specifications, and self-validating operational protocols necessary to handle this compound safely and effectively.

Chemical Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular causality of the hazards associated with 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol:

  • The Fluorophenyl Moiety (Lipophilicity & Persistence): The addition of a fluorine atom to the phenyl ring significantly increases the lipophilicity (LogP) of the molecule. This enhances its ability to permeate lipid bilayers, meaning the risk of dermal absorption is exceptionally high. Furthermore, the strong carbon-fluorine (C-F) bond renders the molecule environmentally persistent, requiring specialized waste handling[1].

  • The Pyrazolone/Pyrazolol Core (Irritation & Toxicity): Pyrazole derivatives are widely recognized as acute dermal and oral toxins, frequently triggering GHS hazard codes H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[2]. The enolic hydroxyl group can interact aggressively with ocular and respiratory mucosa.

  • Physical State (Aerosolization): As a crystalline solid or fine powder, this compound is highly susceptible to static charge accumulation during weighing, creating an invisible, inhalable micro-dust hazard[3].

Quantitative PPE Specifications & Hazard Metrics

To mitigate these risks, standard laboratory attire is insufficient. The following table summarizes the quantitative data and mechanistic rationale for the required PPE and environmental controls.

ParameterSpecification / ValueCausality / Rationale
Glove Material Nitrile (Minimum 0.11 mm thickness)High resistance to lipophilic organofluorines; prevents transdermal absorption.
Glove Breakthrough Time > 480 minutes (for dry powder)Ensures prolonged protection during complex, multi-step solubilization workflows.
Fume Hood Face Velocity 80 - 120 feet per minute (fpm)Captures aerosolized micro-particles generated during anti-static weighing.
GHS Hazard Codes H302, H311, H315, H319, H335Indicates acute oral/dermal toxicity and severe mucosal/respiratory irritation.
Waste Incineration Temp > 1,000 °CRequired to break highly stable C-F bonds and prevent environmental contamination.

Operational Workflow: Safe Handling & Solubilization

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint of the previous step has been confirmed. According to the EPA's strict guidelines for handling fluorinated organic compounds, well-ventilated, controlled-access environments are mandatory[1].

Protocol: High-Fidelity Weighing and Solubilization

  • Step 1: Environmental Preparation & Validation

    • Action: Line the working surface of a Class II Biological Safety Cabinet or Chemical Fume Hood with a disposable, absorbent bench pad (polyethylene backing down).

    • Self-Validation: Check the digital airflow monitor. Do not proceed unless the face velocity reads between 80 and 120 fpm.

  • Step 2: PPE Donning Sequence

    • Action: Don a flame-resistant, impermeable Tyvek lab coat. Apply a primary pair of standard nitrile gloves, followed by a secondary pair of extended-cuff nitrile gloves overlapping the lab coat sleeves. Don ANSI Z87.1 tight-fitting safety goggles.

    • Self-Validation: Perform a visual inspection of glove integrity. Ensure there is no exposed skin at the wrists.

  • Step 3: Static Mitigation (Critical Step)

    • Action: Pass the sealed chemical vial through an anti-static ionizer fan for 10 to 15 seconds before opening.

    • Causality: Fluorinated powders are highly prone to static clinging. Neutralizing the charge prevents the powder from violently aerosolizing upon breaking the seal of the cap.

  • Step 4: Transfer and Weighing

    • Action: Using a grounded, anti-static micro-spatula, transfer the required mass of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol to a tared anti-static weigh boat.

  • Step 5: Solubilization

    • Action: Transfer the powder directly into the destination vial. Add the selected solvent (e.g., anhydrous DMSO or DMF) slowly down the interior side of the vial to wash any residual powder into the bulk liquid. Cap tightly and vortex until visually clear.

  • Step 6: Decontamination

    • Action: Wipe the spatula and the exterior of all vials with an isopropanol-soaked lint-free wipe. Dispose of the wipe and the outer layer of gloves immediately.

Spill Response and Disposal Plan

Because this compound contains a fluorinated aromatic ring, it cannot be disposed of via standard aqueous waste streams due to environmental persistence.

  • Spill Containment: Never dry-sweep a powder spill, as this generates massive aerosolization. Cover the spill with damp absorbent pads (using a 70% Isopropanol/Water mixture). Carefully fold the pads inward to trap the powder.

  • Waste Segregation: Place all contaminated wipes, bench pads, and outer gloves into a high-density polyethylene (HDPE) container.

  • Disposal Routing: Label the container explicitly as "Fluorinated Organic Waste - High-Temperature Incineration Required." Hand this over to your designated environmental health and safety (EHS) officer for specialized destruction.

Exposure Mitigation Pathway

The following diagram illustrates the logical relationship between the specific chemical hazards of this pyrazole derivative, the resulting exposure risks, and the field-proven mitigations required to maintain a safe operational state.

Handling_Logic Hazard Hazard: Fluorinated Pyrazole (Lipophilic, Irritant, Persistent) Risk1 Dermal Absorption Risk Hazard->Risk1 Risk2 Inhalation/Aerosol Risk Hazard->Risk2 Risk3 Environmental Persistence Hazard->Risk3 Mit1 Double Nitrile Gloves & Impermeable Coat Risk1->Mit1 Mit2 Chemical Fume Hood & Anti-Static Tools Risk2->Mit2 Mit3 Segregated HDPE Waste (High-Temp Incineration) Risk3->Mit3 Safe Safe Operational State Mit1->Safe Mit2->Safe Mit3->Safe

Logical relationship between chemical hazards, exposure risks, and required PPE/handling mitigations.

References

  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Environmental Protection Agency (EPA). 1

  • Pyrazole 98% (CAS 288-13-1) Safety Information & Hazard Classifications. Sigma-Aldrich.2

  • 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride Safety and Hazards. Smolecule. 3

Sources

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